molecular formula C12H7ClFIO B8284275 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol

2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol

Cat. No.: B8284275
M. Wt: 348.54 g/mol
InChI Key: ZYPAIIQRXVMJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol is a useful research compound. Its molecular formula is C12H7ClFIO and its molecular weight is 348.54 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClFIO

Molecular Weight

348.54 g/mol

IUPAC Name

5-chloro-4-(3-fluorophenyl)-2-iodophenol

InChI

InChI=1S/C12H7ClFIO/c13-10-6-12(16)11(15)5-9(10)7-2-1-3-8(14)4-7/h1-6,16H

InChI Key

ZYPAIIQRXVMJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2Cl)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3′-fluorobiphenyl-4-ol (Preparation 69, 500 mg, 2.25 mmol) was dissolved in dichloromethane (5 mL) and acetic acid (5 mL). Concentrated sulfuric acid (0.05 mL) was added followed by N-iodosuccinimide (480 mg, 2.13 mmol) and the reaction stirred at room temperature for 18 hours. A further portion of N-iodosuccinimide (50 mg, 0.22 mmol) was added and stirring continued at room temperature for 3 hours. Water and dichloromethane were added and the two layers separated. The organic layer was washed twice with brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (20% ethyl acetate in heptane) to afford the title compound (496 mg, 63%) as a yellow oil that solidified on standing.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
480 mg
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
63%

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